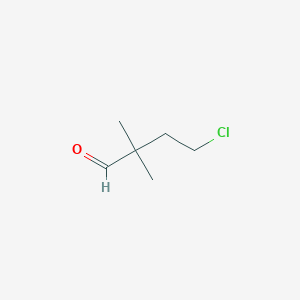

4-Chloro-2,2-dimethylbutanal

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,2-dimethylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-6(2,5-8)3-4-7/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDYNWQLLPADQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53840-27-0 | |

| Record name | 4-chloro-2,2-dimethylbutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 2,2 Dimethylbutanal

Convergent and Divergent Synthesis Strategies Towards 4-Chloro-2,2-dimethylbutanal Scaffolds

Modern synthetic chemistry emphasizes efficiency and molecular diversity. Convergent and divergent strategies are two powerful approaches to achieve these goals.

A convergent synthesis involves the independent synthesis of key fragments of a target molecule, which are then coupled together in the final stages. For this compound, a convergent approach could involve the synthesis of a four-carbon chain with the gem-dimethyl group and a separate one-carbon electrophilic chloromethylating agent. However, due to the small size of the target molecule, a purely convergent strategy is less common.

A divergent synthesis is a more applicable strategy where a common intermediate is used to generate a library of structurally related compounds. wikipedia.org This approach is particularly valuable for creating analogues of this compound for various applications. A plausible divergent strategy for this compound and its derivatives could start from a key precursor, such as 2,2-dimethyl-1,3-propanediol. This precursor could be selectively mono-functionalized and then elaborated through different reaction pathways to yield this compound, as well as other derivatives with variations in the halogen, the alkyl chain, or the aldehyde functionality. This strategy allows for the rapid generation of a diverse set of molecules from a single, readily available starting material. rsc.orgnih.gov

For instance, a common intermediate could be subjected to different halogenating agents to produce a variety of 4-halo-2,2-dimethylbutanals. Alternatively, the aldehyde group could be modified to other functional groups, or the alkyl backbone could be further functionalized, all starting from the same core structure. beilstein-journals.org

Catalytic Approaches in this compound Preparation

Catalysis offers elegant solutions for the efficient and selective synthesis of complex molecules like this compound. Both metal-catalyzed and organocatalytic methods have been developed to facilitate key bond-forming reactions.

The construction of the carbon skeleton of this compound, which features a neopentyl group, can be efficiently achieved through metal-catalyzed cross-coupling reactions. Transition metals like palladium and rhodium are particularly effective in catalyzing the formation of C-C bonds. bohrium.comacs.orgscience.gov

One potential strategy involves the palladium-catalyzed coupling of a neopentyl-containing organometallic reagent with a suitable three-carbon electrophile containing a masked aldehyde and a terminal chlorine. For example, a neopentylzinc or neopentylboron reagent could be coupled with a protected 3-chloropropenal derivative. The use of specific ligands can control the regioselectivity and efficiency of such coupling reactions. researchgate.netresearchgate.netsioc-journal.cn

Another approach is the rhodium-catalyzed hydroformylation of a suitably substituted alkene. For instance, 3-chloro-1,1-dimethylpropene could be subjected to hydroformylation, which introduces the aldehyde group. However, controlling the regioselectivity to favor the formation of the desired branched aldehyde over the linear isomer can be challenging and often requires careful selection of the catalyst and reaction conditions. mdpi.com

Recent advances in C-H activation offer a direct route to functionalize the neopentyl scaffold. A palladium or rhodium catalyst could potentially mediate the direct formylation or haloalkylation of a 2,2-dimethylbutane (B166423) derivative, although achieving the desired regioselectivity at the C4 position remains a significant hurdle. bohrium.com

Table 1: Examples of Metal-Catalyzed Reactions for C-C Bond Formation

| Catalyst System | Reactants | Product Type | Potential Relevance to this compound Synthesis |

| Palladium/Ligand | Neopentylboronic acid + 3-chloropropenal derivative | Substituted butanal | Formation of the C2-C3 bond. |

| Rhodium/CO/H₂ | 3-Chloro-1,1-dimethylpropene | Branched/Linear aldehyde | Introduction of the formyl group. |

| Palladium/Oxidant | 2,2-Dimethylbutane + Formylating agent | Functionalized butanal | Direct C-H formylation. |

This table presents plausible, generalized reaction types and is for illustrative purposes.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the preparation of chiral derivatives of this compound, organocatalysis offers a metal-free and often more environmentally benign alternative to traditional metal catalysis.

A key application of organocatalysis in this context is the enantioselective α-chlorination of aldehydes. nih.govprinceton.edu Using chiral amine catalysts, such as proline derivatives or imidazolidinones, it is possible to introduce a chlorine atom at the α-position of an aldehyde with high enantioselectivity. nih.govresearchgate.net While the target molecule is chlorinated at the γ-position, this methodology is highly relevant for the synthesis of chiral precursors or isomers. For example, the organocatalytic α-chlorination of 2,2-dimethylbutanal (B1614802) would yield 2-chloro-2,2-dimethylbutanal.

Furthermore, organocatalysts can be employed for various other transformations in the synthetic route towards this compound. For instance, organocatalytic aldol (B89426) or Michael reactions could be used to construct the carbon skeleton from smaller building blocks in a stereocontrolled manner.

Table 2: Organocatalytic α-Chlorination of Aldehydes

| Catalyst | Aldehyde Substrate | Chlorinating Agent | Product | Enantiomeric Excess (ee) | Reference |

| L-Prolinamide | 3-Methylbutanal | N-Chlorosuccinimide (NCS) | (R)-2-Chloro-3-methylbutanal | High | organic-chemistry.org |

| Imidazolidinone | Octanal | Perchlorinated quinone | (S)-2-Chlorooctanal | 92% | princeton.edu |

This table showcases the utility of organocatalysis in the synthesis of α-chloro aldehydes, a related class of compounds.

Chemoselective Halogenation and Formylation Techniques for Precursor Molecules in this compound Synthesis

The synthesis of this compound requires the selective introduction of both a chlorine atom at the C4 position and a formyl group. The chemoselectivity of these transformations is crucial to avoid side reactions and ensure a high yield of the desired product.

Chemoselective Halogenation:

Introducing a chlorine atom at the unactivated C4 position of a 2,2-dimethylbutane derivative is a significant challenge due to the presence of other C-H bonds. Radical halogenation of 2,2-dimethylbutane often leads to a mixture of chlorinated isomers. uou.ac.in Therefore, more selective methods are required.

One strategy involves the functionalization of a precursor alcohol. For example, 2,2-dimethylbutan-1,4-diol could be selectively protected at one hydroxyl group, followed by conversion of the remaining hydroxyl group at the C4 position to a chlorine atom using reagents like thionyl chloride (SOCl₂) or a triphenylphosphine (B44618)/carbon tetrachloride system.

Recent advances in C-H functionalization have shown promise for selective halogenation. Iron-based catalysts have been reported to mediate the selective chlorination of unactivated C-H bonds, offering a potential direct route to 4-chloro-2,2-dimethylbutane derivatives from the corresponding alkane. researchgate.netresearchgate.net

Chemoselective Formylation:

The introduction of the aldehyde group can be achieved through various formylation methods. wikipedia.org One common approach is the oxidation of a primary alcohol. A precursor such as 4-chloro-2,2-dimethylbutan-1-ol can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, to minimize over-oxidation to the carboxylic acid.

Process Optimization and Scalability Considerations in the Laboratory Synthesis of this compound

The transition of a synthetic route from a laboratory-scale procedure to a larger, more practical scale requires careful process optimization and consideration of scalability factors. olemiss.edunalasengineering.comlongdom.orgdeskera.commigrationletters.com For the synthesis of a specialty chemical like this compound, key considerations include the cost and availability of starting materials, the safety and environmental impact of the reagents and solvents used, the robustness and reproducibility of the reaction conditions, and the ease of purification of the final product.

Process Optimization:

Optimization of the synthetic route to this compound would involve a systematic study of various reaction parameters to maximize yield and purity while minimizing reaction time and cost. This includes:

Catalyst Screening and Loading: Identifying the most active and selective catalyst and determining the optimal catalyst loading to achieve high conversion with minimal catalyst waste.

Solvent and Reagent Selection: Choosing solvents that are effective for the reaction, easy to remove, and have a favorable safety and environmental profile. The stoichiometry of the reagents would also be optimized to ensure complete conversion of the limiting reagent.

Temperature and Pressure Control: Determining the optimal temperature and pressure to achieve a reasonable reaction rate without promoting side reactions or decomposition of the product.

Work-up and Purification: Developing an efficient and scalable work-up and purification protocol, such as extraction, distillation, or chromatography, to isolate the product in high purity.

Scalability:

Scaling up the synthesis of this compound from the laboratory to a larger scale presents several challenges:

Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic on a larger scale due to changes in the surface area-to-volume ratio. Efficient heat transfer is crucial to maintain temperature control and prevent runaway reactions.

Mass Transfer: In heterogeneous reactions, such as those involving a solid-supported catalyst, ensuring efficient mixing and mass transfer between phases is critical for maintaining the reaction rate.

Safety: The use of hazardous reagents or the generation of toxic byproducts requires careful consideration of safety protocols and engineering controls to ensure safe operation on a larger scale.

Equipment: The availability of suitable reactors and purification equipment for the desired scale of production is a key practical consideration.

By carefully addressing these process optimization and scalability factors, a robust and economically viable laboratory synthesis of this compound can be developed.

Elucidating the Reactivity and Mechanistic Pathways of 4 Chloro 2,2 Dimethylbutanal

Nucleophilic Additions to the Carbonyl Center of 4-Chloro-2,2-dimethylbutanal

The aldehyde functional group in this compound is a primary site for nucleophilic attack. However, the bulky gem-dimethyl group at the adjacent C2 position sterically hinders this approach, influencing reaction rates and conditions.

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to aldehydes to form alcohols. mnstate.edu In the case of this compound, these reagents are expected to attack the carbonyl carbon. The reaction with a Grignard reagent (RMgX) or an organolithium reagent (RLi) would proceed via nucleophilic addition to the carbonyl group, followed by an acidic workup to protonate the resulting alkoxide, yielding a secondary alcohol. acs.orglibretexts.org

A critical consideration is the potential for these highly reactive organometallics to also react with the alkyl chloride. However, the addition to the aldehyde is generally much faster than the substitution at the primary chloride, especially at low temperatures, allowing for chemoselective C-C bond formation at the carbonyl center.

Table 1: Predicted Products from Reactions with Organometallic Reagents

| Reagent (R-M) | Predicted Product | Product Class |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 5-Chloro-3,3-dimethyl-2-pentanol | Secondary Alcohol |

| Phenyllithium (C₆H₅Li) | 1-(4-Chloro-2,2-dimethylbutyl)-1-phenylmethanol | Secondary Alcohol |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | 6-Chloro-4,4-dimethyl-3-hexanol | Secondary Alcohol |

The addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin, specifically 5-chloro-2-hydroxy-3,3-dimethylpentanenitrile. orgoreview.comlibretexts.org This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. libretexts.org The cyanide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated by HCN or during workup to yield the cyanohydrin. orgoreview.comlibretexts.org

The steric hindrance from the adjacent gem-dimethyl group may slow the rate of this addition compared to unhindered aldehydes. orgoreview.com Cyanohydrins are valuable synthetic intermediates. The nitrile group can be hydrolyzed under acidic or basic conditions to yield an α-hydroxy carboxylic acid, or it can be reduced, for example with lithium aluminum hydride (LiAlH₄), to afford a β-amino alcohol.

Olefination reactions provide a powerful method for converting aldehydes into alkenes.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.orgorganic-chemistry.org The stereochemical outcome depends on the nature of the ylide. Unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) generally lead to (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgorganicchemistrydata.orgslideshare.net These carbanions are generally more nucleophilic than stabilized Wittig ylides and react with aldehydes to predominantly form (E)-alkenes. wikipedia.orgorganicchemistrydata.org A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture. wikipedia.org

Table 2: Predicted Olefination Products of this compound

| Reaction Type | Reagent | Predicted Major Product | Stereochemistry |

|---|---|---|---|

| Wittig (unstabilized) | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 6-Chloro-4,4-dimethyl-1-hexene | N/A |

| Wittig (stabilized) | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 7-chloro-5,5-dimethyl-2-heptenoate | (E)-isomer |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate anion ((EtO)₂P(O)CHCO₂Et⁻) | Ethyl 7-chloro-5,5-dimethyl-2-heptenoate | (E)-isomer |

Transformations Involving the Remote Alkyl Chloride Moiety of this compound

The primary alkyl chloride at the C4 position serves as an electrophilic site for various nucleophilic substitution and elimination reactions.

The C-Cl bond in this compound is susceptible to nucleophilic attack. vulcanchem.com Given that it is a primary alkyl halide, the substitution reaction is expected to proceed predominantly through an SN2 mechanism. ucsd.eduuci.edu This pathway involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. ucsd.edu The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. uci.edu

An SN1 pathway is highly unlikely due to the instability of the primary carbocation that would need to form. uci.edu Strong nucleophiles will favor the SN2 reaction. A variety of nucleophiles can be used to displace the chloride, leading to a range of functionalized 2,2-dimethylbutanal (B1614802) derivatives.

Table 3: Examples of SN2 Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Iodide (I⁻) | Sodium Iodide (NaI) | 4-Iodo-2,2-dimethylbutanal |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 4-Azido-2,2-dimethylbutanal |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 2,2-Dimethyl-4-cyanobutanal |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 4-Hydroxy-2,2-dimethylbutanal |

The presence of both an aldehyde and an alkyl halide within the same molecule allows for intramolecular reactions. One such possibility is the formation of a cyclic hemiacetal followed by cyclization. Treatment with a base could deprotonate the hemiacetal hydroxyl group, creating an alkoxide. This internal nucleophile could then attack the C4 carbon, displacing the chloride via an intramolecular SN2 reaction to form a substituted tetrahydrofuran (B95107), specifically 3,3-dimethyltetrahydrofuran-2-ol.

Alternatively, a one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles from this compound in water has been documented, showcasing a complex transformation involving both reactive centers. lookchem.com Another potential pathway involves an initial nucleophilic addition to the carbonyl, followed by intramolecular cyclization. For example, reaction with a nucleophile could form an intermediate that then cyclizes onto the alkyl chloride. This strategy is a common approach for synthesizing five-membered rings.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium) from the Chloride

The conversion of the primary chloride in this compound into an organometallic reagent, such as a Grignard or organolithium reagent, is fundamentally challenging due to the presence of the electrophilic aldehyde functionality within the same molecule.

Theoretical Reaction Pathway:

The standard preparation of organolithium and Grignard reagents involves the reaction of an alkyl halide with lithium metal or magnesium metal, respectively, typically in an ether solvent like diethyl ether or tetrahydrofuran (THF). libretexts.org The reaction with magnesium involves the insertion of the metal into the carbon-halogen bond. mnstate.edubyjus.com For an organolithium reagent, two equivalents of lithium metal are required, with one reducing the alkyl halide to the organolithium species and the other forming the corresponding lithium halide salt. youtube.com

Incompatibility and Intramolecular Reactivity:

Organometallic reagents, including Grignard and organolithium reagents, are potent nucleophiles and strong bases. mnstate.eduwikipedia.org The carbon atom bound to the metal possesses significant carbanionic character. libretexts.orgyoutube.com This inherent reactivity leads to a critical incompatibility with the aldehyde group present in this compound.

If the formation of the organometallic intermediate were to occur, it would immediately undergo a rapid, intramolecular nucleophilic attack on the electrophilic carbonyl carbon. This would result in the formation of a cyclic alkoxide, which upon aqueous workup, would yield 3,3-dimethylcyclopentanol.

This intramolecular reaction is a significant hurdle, as it prevents the isolation and subsequent use of the Grignard or organolithium reagent of this compound for intermolecular reactions. The formation of such reagents is generally incompatible with electrophilic functional groups like aldehydes and ketones within the same molecule. libretexts.org To utilize the chloride functionality for organometallic synthesis, the aldehyde group would first need to be protected, for instance, as an acetal.

Data Table: Reagent Characteristics

| Reagent Type | General Formula | Key Characteristics | Solvent |

| Grignard | R-MgX | Strong nucleophile, strong base. mnstate.edubyjus.com | Diethyl ether, THF libretexts.org |

| Organolithium | R-Li | Very strong nucleophile, very strong base; often more reactive than Grignard reagents. youtube.comwikipedia.org | Pentane, hexane, diethyl ether libretexts.org |

Redox Chemistry of this compound

The redox chemistry of this compound is dictated by the two distinct functional groups: the aldehyde and the alkyl chloride. Selective transformations require careful choice of reagents.

The selective reduction of the aldehyde group to a primary alcohol in the presence of the alkyl chloride is a key transformation. The reactivity of common reducing agents towards these two functional groups varies significantly.

Complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are standard reagents for aldehyde reduction. LiAlH₄ is a very powerful reducing agent capable of reducing aldehydes, ketones, esters, and even alkyl halides. stackexchange.com In contrast, NaBH₄ is a milder agent and typically reduces aldehydes and ketones selectively in the presence of less reactive functional groups like esters and alkyl halides.

For this compound, the primary alkyl chloride is significantly less reactive towards hydride attack than the aldehyde. The reaction of LiAlH₄ with primary alkyl chlorides is considerably slower compared to its reaction with aldehydes. stackexchange.com Therefore, it is possible to achieve selective reduction of the aldehyde.

However, a potential side reaction exists. The initial product of the aldehyde reduction is an alkoxide intermediate. This intermediate can potentially undergo an intramolecular SN2 reaction, displacing the chloride to form a cyclic ether, 2,2-dimethyltetrahydrofuran. stackexchange.com Controlling the reaction conditions, such as temperature and workup procedure, is crucial to favor the formation of the desired 4-chloro-2,2-dimethylbutan-1-ol. stackexchange.com

Data Table: Reducing Agent Selectivity

| Reducing Agent | Reactivity with Aldehydes | Reactivity with Primary Alkyl Chlorides | Expected Major Product with this compound |

| Sodium Borohydride (NaBH₄) | High | Low/None | 4-chloro-2,2-dimethylbutan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Very High | Moderate (slower than with aldehydes) stackexchange.com | 4-chloro-2,2-dimethylbutan-1-ol (under controlled conditions) stackexchange.com |

Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from CrO₃ or Na₂Cr₂O₇), and Tollens' reagent ([Ag(NH₃)₂]⁺).

The oxidation of this compound to 4-chloro-2,2-dimethylbutanoic acid can be accomplished using these standard methods. The primary alkyl chloride is generally stable under the conditions used for aldehyde oxidation. Vigorous oxidation conditions could potentially lead to side reactions, but the selective oxidation of the aldehyde is typically a high-yielding process. byjus.comgauthmath.com

Data Table: Common Oxidizing Agents for Aldehydes

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution | Carboxylic acid |

| Chromic Acid (H₂CrO₄) | Acidic solution (e.g., H₂SO₄/acetone - Jones oxidation) | Carboxylic acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Ammoniacal silver nitrate (B79036) solution | Carboxylate (forms silver mirror) |

Chemoselective Reactivity Studies and Functional Group Compatibility

Chemoselectivity is a central theme in the chemistry of this compound. The challenge lies in reacting one functional group while leaving the other intact.

Reactions at the Aldehyde: As discussed, nucleophilic addition and oxidation reactions can be performed selectively at the aldehyde position. The steric hindrance from the adjacent gem-dimethyl groups may slow the rate of nucleophilic attack compared to less hindered aldehydes, but does not prevent it. The key to chemoselectivity in these cases is the relative inertness of the primary chloride to many reagents that target aldehydes (e.g., NaBH₄, most oxidizing agents, Wittig reagents).

Reactions at the Chloride: Reactions involving the chloride, such as SN2 substitution by a nucleophile, must contend with the reactive aldehyde. Strong, basic nucleophiles (e.g., alkoxides, amides) will preferentially react with the acidic α-protons or the electrophilic carbonyl carbon. To achieve selective substitution at the chloride, the aldehyde must first be protected, for example, by converting it to an acetal.

Incompatible Reactions: The formation of Grignard or organolithium reagents is a prime example of a reaction that is incompatible with the unprotected molecule, as intramolecular cyclization is highly favored. libretexts.orglibretexts.org

Pericyclic and Rearrangement Reactions Facilitated by the Unique Architecture of this compound

The specific structure of this compound, particularly the neopentyl-like arrangement (2,2-dimethylpropyl) attached to the chloroethyl group, makes it susceptible to certain types of rearrangements, especially under conditions that generate a carbocation.

While specific pericyclic reactions involving this compound are not prominently documented, the potential for carbocation rearrangements is a significant aspect of its chemistry. 182.160.97libretexts.org If the chloride were to act as a leaving group in a reaction proceeding through an SN1-type mechanism (e.g., Friedel-Crafts alkylation conditions with a Lewis acid), the initially formed primary carbocation would be highly unstable. pearson.comvaia.com

This primary carbocation would likely undergo a rapid 1,2-hydride shift or, more likely, a 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation. For instance, reaction of the related 3-chloro-2,2-dimethylbutane with a Lewis acid generates a secondary carbocation that rearranges via a methyl shift to a more stable tertiary carbocation. openstax.org A similar rearrangement cascade would be expected for the carbocation derived from this compound, leading to skeletal reorganization.

Strategic Utility of 4 Chloro 2,2 Dimethylbutanal As a Versatile Synthetic Building Block

Precursor for the Synthesis of Diverse Heterocyclic Compound Libraries

The dual reactivity of 4-chloro-2,2-dimethylbutanal makes it an exceptional starting material for the synthesis of various heterocyclic systems. The aldehyde group provides a handle for initial condensation or cycloaddition reactions, while the alkyl chloride moiety enables subsequent intramolecular cyclization through nucleophilic substitution.

A notable application is the convenient, one-pot, and environmentally benign synthesis of 1-substituted-3,3-dimethylpyrrolidine-2-carbonitriles. researchgate.net In this process, this compound is treated sequentially with sodium bisulfite, a primary amine, and potassium cyanide in water. researchgate.net This multicomponent reaction proceeds efficiently to afford a library of novel pyrrolidine (B122466) derivatives. researchgate.netresearchgate.net The reaction capitalizes on the formation of an intermediate α-aminonitrile (a Strecker-type reaction), followed by an intramolecular cyclization where the incipient secondary amine displaces the terminal chloride.

Furthermore, this building block is instrumental in more complex cascade reactions for synthesizing fused heterocyclic systems. For instance, it has been employed in a three-component, one-pot synthesis of indolizidines and related 1-aza[m.3.0]bicycloalkane systems. acs.org This strategy involves the generation of nonstabilized azomethine ylides, which then undergo a [3+2] cycloaddition with a dipolarophile. acs.org The versatility of this approach has been demonstrated in the synthesis of the core ring system of the Stemona alkaloids and in a total synthesis of (±)-crispine A. acs.org

| Heterocycle Class | Synthetic Method | Key Features | Reference(s) |

| Pyrrolidines | One-pot Strecker/Cyclization | Aqueous conditions, multicomponent | researchgate.net, researchgate.net |

| Indolizidines | Cascade Condensation/Cycloaddition | Three-component, forms bicyclic systems | acs.org |

| Pyrrolizidines | Cascade Cyclization/Dipolar Cycloaddition | Multi-component coupling | acs.org |

**4.2. Intermediate in the Stereoselective Synthesis of Complex Molecular Architectures

The gem-dimethyl group alpha to the aldehyde in this compound introduces a significant steric presence that can influence the stereochemical outcome of reactions at the carbonyl center and subsequent transformations. This feature is crucial for its use in the stereoselective synthesis of intricate molecular structures.

Diastereoselective control is paramount when constructing molecules with multiple stereocenters. While specific studies detailing the diastereoselectivity of reactions involving this compound are not extensively documented in the provided results, the principles can be inferred from related systems. For example, in the synthesis of substituted pyrrolidines and piperidines, the relative stereochemistry of the newly formed ring is often controlled by the geometry of key intermediates and the reaction conditions. researchgate.netugent.be

The synthesis of bicyclic γ-lactams from monocyclic β-lactams demonstrates how ring expansion reactions can proceed with high diastereoselectivity. researchgate.net Similarly, the cyclocondensation of chloroketene with imines can be highly diastereoselective, yielding specific isomers of azetidin-2-ones. researchgate.net In the context of this compound, transformations such as aldol (B89426) additions, reductions of the aldehyde, or cycloadditions would be expected to exhibit facial selectivity influenced by the bulky gem-dimethyl group, leading to the preferential formation of one diastereomer over another.

Enantioselective synthesis is critical for producing biologically active molecules in their pure chiral form. The aldehyde functionality of this compound is a prime target for asymmetric catalysis. A powerful strategy for creating chiral centers is the asymmetric [3+2] cycloaddition. An example using the closely related 3,3-dimethylbutanal involves its reaction with an imine to form a pyrrolidine ring. google.com This reaction, catalyzed by a silver(I) acetate (B1210297) and a chiral phosphine (B1218219) ligand (R-MeOBIPHEP), proceeds with high enantioselectivity to produce a key intermediate for the synthesis of a complex pyrrolidine-2-carboxamide (B126068) derivative. google.com

Organocatalysis also offers a robust method for the enantioselective functionalization of aldehydes. For instance, the α-chlorination of 3,3-dimethylbutanal has been achieved with high enantiomeric excess (95% ee) using (L)-prolinamide as the catalyst and N-chlorosuccinimide as the chlorine source. google.com This demonstrates that a chiral center can be installed adjacent to the quaternary carbon, producing (R)-2-chloro-3,3-dimethylbutanal. google.com Such enantiomerically enriched building blocks are invaluable for the total synthesis of complex chiral targets. These methodologies could foreseeably be adapted to this compound, allowing for the creation of multiple stereocenters with high fidelity.

| Stereoselective Approach | Reaction Type | Catalyst/Reagent | Potential Product | Reference(s) |

| Enantioselective Cycloaddition | [3+2] Cycloaddition | Silver(I) / Chiral Ligand | Chiral Pyrrolidines | google.com |

| Enantioselective α-Halogenation | Organocatalytic Chlorination | Prolinamide / NCS | Chiral α-chloroaldehydes | google.com |

| Enantioselective C-H Activation | Rhodium-Carbenoid Insertion | Chiral Rhodium Catalyst | Chiral Functionalized Products | orgsyn.org |

Role in the Construction of Natural Product Scaffolds and Analogs

Natural products provide the inspiration for many new therapeutic agents, and their synthesis is a benchmark for the utility of a chemical building block. This compound has proven its value in this arena, particularly in the synthesis of alkaloids.

A significant achievement is its application in the total synthesis of (±)-crispine A, an indolizidine alkaloid. acs.org The synthesis utilizes a cascade condensation, cyclization, and intermolecular dipolar cycloaddition sequence where this compound serves as a key component, demonstrating its ability to facilitate the rapid assembly of complex polycyclic scaffolds. acs.org This same multicomponent coupling strategy was also applied to construct the core ring system of the Stemona alkaloids. acs.org

The structural motif of a substituted pyrrolidine or piperidine, readily accessible from this compound, is a common feature in a vast array of natural products. nih.gov Therefore, its utility extends beyond these specific examples, positioning it as a strategic starting material for creating libraries of natural product analogs for drug discovery programs. For example, the synthesis of cyclolignans, such as (+)-podophyllotoxin, often involves the stereocontrolled formation of heterocyclic rings, a process where a versatile building block like this compound could be highly effective. nih.gov

Development of Novel Reagents and Ligands Derived from this compound

The development of new reagents and ligands is crucial for advancing chemical synthesis, particularly in asymmetric catalysis. While direct examples of ligands synthesized from this compound are not prominent in the search results, its structure provides clear opportunities for such development.

The pyrrolidine ring system, which can be synthesized in one step from this aldehyde, is a privileged scaffold in asymmetric catalysis. researchgate.netresearchgate.net For example, proline and its derivatives are among the most successful organocatalysts. nih.gov The 3,3-dimethylpyrrolidine-2-carbonitriles produced from this compound could be readily converted into novel proline-type catalysts or chiral ligands for metal-catalyzed reactions. researchgate.net The gem-dimethyl group would impart specific steric and conformational properties to the resulting ligand, potentially influencing the selectivity of catalytic transformations.

Furthermore, the synthesis of functionalized tricyclic diphosphines, which are attractive ligands for asymmetric catalysis, has been demonstrated from other complex starting materials. researchgate.net The reactivity of this compound could be harnessed to build chiral backbones onto which phosphine groups or other coordinating moieties could be installed, leading to new classes of ligands for asymmetric hydrogenation, C-H activation, or cross-coupling reactions. nih.gov

Theoretical and Computational Chemistry Investigations of 4 Chloro 2,2 Dimethylbutanal

Conformational Analysis and Energy Landscapes of 4-Chloro-2,2-dimethylbutanal

The three-dimensional structure of a molecule is not static; rotation around single bonds leads to different spatial arrangements known as conformations. Conformational analysis investigates the geometries, relative stabilities, and energy barriers between these conformers. For this compound, the key rotatable bonds are the C2-C3 and C3-C4 bonds.

While specific conformational analysis studies on this compound are not prevalent, extensive research on structurally similar monochloroalkanes, such as 2-chloro-2,3-dimethylbutane, provides a strong basis for understanding its behavior. tandfonline.comacs.orgresearchgate.net In these systems, the interactions between the bulky tert-butyl group, the chlorine atom, and adjacent methyl groups dictate the conformational preferences. The primary conformers are typically described by the dihedral angle between key substituents, leading to staggered (gauche and anti) and higher-energy eclipsed forms. bkcc.ac.in

For the related compound 2-chloro-2,3-dimethylbutane, molecular mechanics (MM3) and spectroscopic studies have identified two primary stable conformers, often designated as TCHH and THHH, based on the trans arrangement of atoms. researchgate.nettandfonline.com The THHH conformer, where a hydrogen atom is anti-periplanar to the chlorine, is found to be the most stable form, existing exclusively in the crystalline solid. researchgate.net In the liquid state, a mixture of conformers exists. researchgate.net

Computational methods, such as molecular mechanics, are effective tools for calculating the relative energies and geometries of these conformers. acs.org For this compound, similar gauche and anti conformations resulting from rotation around the C3-C4 bond would be expected. The bulky 2,2-dimethylpropyl group would create significant steric strain, influencing the energy landscape. The aldehyde group's polarity could also introduce dipole-dipole interactions that affect conformational stability.

Table 1: Calculated Conformational Energy Differences for an Analogous Chloroalkane (2-chloro-2,3-dimethylbutane) Data adapted from molecular mechanics (MM3) calculations for a structurally similar compound.

| Conformer Transition | ΔH (kcal/mol) | ΔG (kcal/mol) | Method | Source |

| gauche -> trans | 0.34 | 0.15 | MM3 | acs.org |

This data for a related molecule suggests that the energy differences between conformers are subtle, allowing for a dynamic equilibrium of shapes at room temperature.

Quantum Chemical Calculations of Reactivity Descriptors and Sites within this compound

Quantum chemical calculations are instrumental in identifying the reactive sites within a molecule by mapping its electronic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is nucleophilic (electron-donating), while the LUMO is electrophilic (electron-accepting). libretexts.org

For this compound, the key functional groups are the aldehyde and the alkyl chloride.

HOMO : The HOMO is expected to have significant contributions from the lone pair electrons on the carbonyl oxygen and potentially the electrons in the C-Cl sigma bond. This indicates that the molecule would likely act as a nucleophile or electron donor at the oxygen atom in reactions.

LUMO : The LUMO is anticipated to be the π* antibonding orbital of the C=O carbonyl group and the σ* antibonding orbital of the C-Cl bond. These sites represent the most electrophilic parts of the molecule, susceptible to attack by nucleophiles. An attack at the carbonyl carbon is a classic reaction of aldehydes, while an attack at the carbon bearing the chlorine atom would lead to a substitution reaction.

The energy gap between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. malayajournal.org A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org DFT calculations are commonly used to compute these orbital energies and visualize their distribution. researchgate.net

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). malayajournal.orgresearchgate.net This map is invaluable for predicting how a molecule will interact with other charged or polar species, guiding electrophilic and nucleophilic attacks. researchgate.net

In this compound, the MEP would show:

Negative Potential (Red/Yellow) : A region of high electron density and strong negative electrostatic potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This is the primary site for attack by electrophiles and for hydrogen bonding. malayajournal.org

Positive Potential (Blue) : Regions of positive electrostatic potential are expected around the aldehydic hydrogen and the carbon atom bonded to the chlorine. The inductive effect of the chlorine atom withdraws electron density, making the adjacent carbon (C4) and, to a lesser extent, the attached hydrogens, electron-deficient and susceptible to nucleophilic attack. uomustansiriyah.edu.iq The stability of carbocations, which can be understood through electrostatic potential maps, increases with alkyl substitution. uomustansiriyah.edu.iq

Molecular Modeling and Transition State Analysis in Reactions Involving this compound

Molecular modeling allows for the simulation of reaction pathways and the characterization of transition states—the highest energy structures along a reaction coordinate. Analyzing these transition states is key to understanding reaction mechanisms and predicting reaction rates and selectivity.

While specific transition state analyses for this compound are scarce, studies on related aldehydes and chloroalkanes provide valuable models. For instance, computational studies on the α-fluorination of the structurally similar 2,2-dimethylbutanal (B1614802) have been performed using DFT. acs.org Such reactions proceed through an enamine intermediate, and the transition states for the attack of the electrophile (in this case, fluorine) on the enamine determine the reaction's stereoselectivity. acs.org For this compound, reactions at the α-carbon (C2), such as enolate formation and subsequent alkylation or aldol (B89426) reactions, could be modeled to find the corresponding transition state structures and energies.

Another relevant reaction class is the elimination of HCl. Theoretical studies on the elimination reactions of chloroalkanes suggest that these can proceed through a four-membered cyclic transition state, involving the chlorine, the carbon it is attached to, an adjacent carbon, and a β-hydrogen. researchgate.net The energy of this transition state determines the activation barrier for the elimination reaction.

Predictive Spectroscopic Property Calculations for Mechanistic Elucidation

Computational chemistry can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, with a high degree of accuracy. These predictions are vital for identifying unknown compounds, characterizing transient intermediates, and confirming proposed reaction mechanisms.

NMR Chemical Shifts: The 1H and 13C NMR spectra for this compound can be predicted based on established chemical shift ranges for its constituent functional groups. docbrown.infocarlroth.com

Table 2: Predicted 1H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (ppm) | Rationale |

| -CHO | Singlet (s) | 9.5 - 10.0 | Characteristic shift for an aldehydic proton. |

| -CH2Cl | Triplet (t) | 3.5 - 4.0 | Methylene (B1212753) group adjacent to an electronegative chlorine atom. |

| -CH2- | Triplet (t) | ~2.0 | Methylene group adjacent to the -CH2Cl group. |

| -C(CH3)2 | Singlet (s) | ~1.1 | Geminal dimethyl protons, shielded by alkyl structure. |

Vibrational Frequencies (IR Spectroscopy): Predicted vibrational frequencies can help identify characteristic bonds.

C=O Stretch : A strong absorption band is predicted around 1720-1740 cm-1, which is characteristic of a saturated aliphatic aldehyde.

C-Cl Stretch : A band in the fingerprint region, typically between 600-800 cm-1, would correspond to the C-Cl stretching vibration.

C-H Stretches : Aldehydic C-H stretching appears as two weak bands around 2720 and 2820 cm-1. Aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm-1.

Computational methods like GIAO-CCSD(T) have been used to calculate NMR chemical shifts for related chloro-dimethyl-butyl cations with high accuracy, demonstrating the power of these predictive tools. pnas.org

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method in chemistry to investigate the electronic structure of molecules. wordpress.com It is employed to study reaction mechanisms, calculate thermodynamic properties, and predict spectroscopic data. sci-hub.se DFT functionals like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311++G(d,p), provide a good balance of accuracy and computational cost for many organic systems. acs.orgsci-hub.se

For this compound, DFT studies would be essential for:

Mechanism Elucidation : DFT can be used to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. acs.org This allows for the detailed investigation of reaction mechanisms, such as nucleophilic addition to the carbonyl, SN2 substitution at the C-Cl bond, or E2 elimination of HCl. sci-hub.se

Energetics : DFT calculations provide the relative energies of different conformers and the activation energies for various reaction pathways. sci-hub.se This information helps predict the most likely reaction products and the conditions required to facilitate a reaction. For example, DFT could determine whether a reaction is thermodynamically favorable (exergonic) or requires an energy input (endergonic).

Reactivity Analysis : As mentioned previously, DFT is used to calculate reactivity descriptors like the HOMO-LUMO gap and the molecular electrostatic potential, providing fundamental insights into the molecule's chemical behavior. researchgate.net

A DFT study on the α-amination of aldehydes, for example, successfully rationalized the stereoselectivity of the reaction by calculating the activation energies for different pathways. acs.org Similar studies on this compound would provide a comprehensive understanding of its reactivity and behavior in various chemical transformations.

Advanced Analytical Methodologies for Research on 4 Chloro 2,2 Dimethylbutanal

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research Settings

Chromatographic methods are indispensable tools in the synthesis and analysis of 4-Chloro-2,2-dimethylbutanal, providing essential information on the purity of the compound and the progress of chemical reactions.

Gas chromatography (GC) is a primary technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of components in a mixture.

In a typical research setting, the synthesis of this compound from its precursor, 4-chloro-2,2-dimethylbutanenitrile, can be monitored using GC. rsc.org The reaction progress is followed by observing the disappearance of the nitrile peak and the appearance of the aldehyde peak in the chromatogram. The purity of the final product is also determined by GC, with the area of the product peak relative to the total area of all peaks indicating its percentage purity. For instance, a reported synthesis yielded this compound with a purity of 56% after purification by column chromatography. rsc.org

GC-MS analysis is particularly valuable for identifying byproducts and impurities in the reaction mixture. The mass spectrum of this compound would show a characteristic molecular ion peak (M+) and fragmentation pattern that aids in its unequivocal identification. For example, low-resolution mass spectrometry (LRMS) has shown a molecular ion peak at m/z 131 for C6H10ClN. rsc.org

Table 1: Example GC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Capillary column suitable for polar compounds |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temperature 50°C, ramp to 250°C |

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of reaction mixtures involving this compound, especially for compounds that are not volatile enough for GC or are thermally labile. HPLC is particularly useful in monitoring complex reactions where multiple products and intermediates may be present.

In the context of the synthesis of moenocinol, where this compound is a key starting material, HPLC could be employed to monitor the multi-step reaction sequence. researchgate.net The use of a suitable stationary phase, such as a reversed-phase C18 column, and a mobile phase gradient allows for the separation of compounds with a wide range of polarities. A UV detector is commonly used for detection, as the aldehyde group in this compound and other intermediates may have a chromophore that absorbs UV light.

Spectroscopic Techniques for Structural Elucidation within Mechanistic Studies

Spectroscopic techniques are fundamental for the structural characterization of this compound and for gaining insights into reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about its molecular structure.

The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals: a singlet for the aldehydic proton around δ 9.45 ppm, a triplet for the two protons adjacent to the chlorine atom at approximately δ 3.45 ppm, a triplet for the two protons adjacent to the aldehyde group at around δ 1.98 ppm, and a singlet for the six methyl protons at about δ 1.07 ppm. rsc.org The coupling between the two sets of methylene (B1212753) protons results in the observed triplet splitting pattern.

The ¹³C NMR spectrum further confirms the structure with signals for the carbonyl carbon (δ ~204.5 ppm), the carbon bearing the chlorine (δ ~40.3 ppm), the quaternary carbon (δ ~45.4 ppm), the methylene carbon adjacent to the carbonyl (δ ~39.8 ppm), and the methyl carbons (δ ~21.3 ppm). rsc.org

Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable in unambiguously assigning all proton and carbon signals, especially in more complex molecules derived from this compound. Dynamic NMR could be used to study conformational changes or the kinetics of reactions involving this aldehyde.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ rsc.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CHO | 9.45 (s, 1H) | 204.5 |

| C(CH₃)₂ | - | 45.4 |

| CH₂CHO | 1.98 (t, J = 8 Hz, 2H) | 39.8 |

| CH₂Cl | 3.45 (t, J = 8 Hz, 2H) | 40.3 |

Mass spectrometry (MS) is a crucial technique for identifying reaction intermediates and products in studies involving this compound. It provides information about the molecular weight and fragmentation pattern of compounds, which aids in their identification.

In syntheses where this compound is used, such as in the one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles, mass spectrometry can be used to confirm the structure of the final products. researchgate.net High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact elemental composition of a molecule. For instance, in a related synthesis, HRMS was used to confirm the elemental composition of a nitrile intermediate. rsc.org

Mass spectrometry is also instrumental in mechanistic studies. By analyzing the reaction mixture at different time points, it is possible to identify transient intermediates, providing valuable insights into the reaction pathway.

Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS) in Reaction Pathway Investigation

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are exceptionally powerful for investigating complex reaction pathways.

GC-MS/MS and LC-MS/MS offer enhanced selectivity and sensitivity compared to single-stage MS techniques. In the context of this compound research, these methods would be highly effective in identifying and quantifying trace-level intermediates and byproducts in a complex reaction matrix. The first mass spectrometer (MS1) can be set to select the molecular ion of a suspected intermediate, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass spectrometer (MS2), providing a highly specific fingerprint for that compound. This approach is invaluable for untangling complex reaction networks and for confirming the presence of key intermediates that may exist at very low concentrations. While specific applications of GC-MS/MS or LC-MS/MS to this compound are not detailed in the provided search results, their utility in the analysis of complex organic reactions is well-established. ugent.be

Quantitative Analysis and Reaction Kinetics Studies in Research Optimization

The optimization of synthetic routes and reaction conditions for this compound relies heavily on robust analytical methodologies for quantitative analysis and detailed reaction kinetics studies. These investigations are crucial for maximizing product yield, minimizing byproduct formation, and understanding the underlying reaction mechanisms. While specific research focusing exclusively on this compound is limited in publicly available literature, the principles and techniques applied to structurally similar halogenated volatile organic compounds (HVOCs) and branched-chain aldehydes provide a clear framework for the methodologies that would be employed.

Quantitative Analysis

Accurate quantification of this compound in reaction mixtures and product streams is essential for calculating yields and monitoring reaction progress. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for this purpose.

Gas Chromatography (GC):

Due to its volatility, this compound is well-suited for analysis by GC. A typical approach would involve a GC system equipped with a capillary column and a suitable detector.

Sample Preparation: For reaction monitoring, an aliquot of the reaction mixture would be quenched at specific time intervals, extracted with an appropriate organic solvent (e.g., dichloromethane, hexane), and then directly injected into the GC.

Column Selection: A non-polar or mid-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) (PDMS) or a (5%-phenyl)-methylpolysiloxane stationary phase, would likely provide good separation of the analyte from starting materials and other byproducts.

Detection: A Flame Ionization Detector (FID) offers good sensitivity for organic compounds. For more complex matrices or lower detection limits, a Mass Spectrometer (MS) detector is invaluable. acs.orgusgs.gov GC-MS provides not only quantification but also structural confirmation of the analyte and identification of unknown byproducts based on their mass spectra. acs.orgusgs.gov An Electron-Capture Detector (ECD) could also be employed, given its high sensitivity for halogenated compounds. usgs.govresearchgate.net

For the analysis of the aldehyde functional group, which can be prone to degradation or poor chromatographic performance, derivatization is a common strategy. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the aldehyde to form a more stable and highly detectable oxime derivative. creative-proteomics.comjst.go.jp

Interactive Data Table: Illustrative GC-MS Parameters for Quantitative Analysis

| Parameter | Value | Rationale |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Standard column for good resolution of volatile organic compounds. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Provides separation of compounds with a range of boiling points. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas compatible with MS detectors. |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information. |

| MS Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | SIM mode offers higher sensitivity for target analyte quantification. |

High-Performance Liquid Chromatography (HPLC):

HPLC is another powerful tool, particularly when derivatization is employed to enhance detectability or for non-volatile components in the reaction mixture. The aldehyde group can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a hydrazone that is highly responsive to UV-Vis detection. waters.com

Methodology: A reversed-phase HPLC method using a C18 column would be typical. The mobile phase would likely be a gradient of acetonitrile (B52724) and water to elute the derivatized analyte and other components. waters.combridgewater.edu

Detection: A UV-Vis detector set to the wavelength of maximum absorbance for the DNPH derivative (around 365 nm) would be used for quantification. waters.com

Reaction Kinetics Studies

Kinetic studies are fundamental to understanding the factors that influence the rate of formation of this compound and to optimize reaction conditions for industrial-scale synthesis.

The synthesis of this compound likely involves steps such as nucleophilic substitution. Kinetic studies on analogous reactions, for instance, the solvolysis of tertiary alkyl halides like 2-chloro-2-methylpropane, provide a model for how such investigations would be structured. pbworks.comrsc.orgchegg.com

A typical kinetic experiment would involve:

Systematic Variation of Parameters: The concentration of reactants, temperature, and catalyst loading would be systematically varied.

Reaction Monitoring: The concentration of this compound and key reactants would be monitored over time using the quantitative GC or HPLC methods described above.

Data Analysis: The data would be used to determine the reaction order with respect to each reactant, the rate constant (k), and the activation energy (Ea) using the Arrhenius equation.

Interactive Data Table: Illustrative Kinetic Data for a Hypothetical Synthesis Optimization

| Experiment | [Substrate] (M) | [Reagent] (M) | Temperature (°C) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 50 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 50 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 50 | 1.2 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 60 | 2.5 x 10⁻⁴ |

From such data, it could be deduced that the reaction is first order with respect to the substrate and zero order with respect to the reagent, suggesting a potential SN1-type mechanism for a key step. The increase in rate with temperature allows for the calculation of the activation energy, which is critical for process safety and efficiency assessments.

By combining robust quantitative analysis with detailed kinetic studies, researchers can develop a comprehensive understanding of the synthesis of this compound, leading to optimized, efficient, and scalable manufacturing processes.

Future Perspectives and Emerging Research Directions for 4 Chloro 2,2 Dimethylbutanal

Exploration of Sustainable and Green Synthesis Routes for 4-Chloro-2,2-dimethylbutanal

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For this compound, research is trending towards greener pathways that minimize waste and avoid harsh reagents. An important development in this area is the one-pot synthesis of its derivatives in water, a green solvent. researchgate.netacs.org For instance, the synthesis of 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles from this compound is performed in water, offering an environmentally friendly alternative to traditional organic solvents. researchgate.netacs.org

Another approach involves a high-yield, three-step procedure that begins with the common starting material, ethyl isobutyrate. researchgate.net The exploration of such routes, which utilize readily available and less hazardous materials, is crucial for large-scale, sustainable production. Future research will likely focus on optimizing these processes, potentially by employing biocatalysis or other green chemistry principles to further enhance their sustainability profile.

| Approach | Key Features | Starting Materials | Potential Advantages | Reference |

|---|---|---|---|---|

| One-Pot Synthesis in Water | Reaction performed in an aqueous medium, combining multiple steps into a single operation. | This compound, sodium bisulphite, primary amine, potassium cyanide | Environmentally benign solvent, process intensification, reduced waste. | researchgate.netacs.org |

| Multi-Step Synthesis | A three-step procedure designed for high yield. | Ethyl isobutyrate | High overall yield, use of a common starting material. | researchgate.net |

Development of Novel Catalytic Reactions and Cascade Processes Utilizing this compound

The bifunctional nature of this compound makes it an ideal substrate for catalytic and cascade reactions, where multiple chemical transformations occur in a single sequence. These processes are highly efficient, minimizing the need for intermediate purification steps and thus saving time, resources, and reducing waste.

A notable example is its use in a one-pot, three-component synthesis of indolizidines through a cascade process involving condensation, cyclization, and a [3+2] cycloaddition of nonstabilized azomethine ylides. acs.org This demonstrates the compound's utility in rapidly assembling complex molecular architectures. Researchers are also exploring the use of novel catalysts for cycloisomerization reactions involving this aldehyde. ugent.be Future work in this area could involve the development of new organocatalytic or metal-catalyzed reactions that exploit the compound's dual reactivity. The use of ionic liquids as novel reaction media could also offer new possibilities for catalyst recycling and unique reactivity in reactions involving this compound. researchgate.net

| Reaction Type | Product Class | Key Transformation | Significance | Reference |

|---|---|---|---|---|

| Cascade [3+2] Cycloaddition | Indolizidines | Generation of nonstabilized azomethine ylides followed by intramolecular N-alkylation/demetalation cascade. | Efficient one-pot, three-component synthesis of complex N-heterocycles. | acs.org |

| One-Pot Cyclization | Pyrrolidine-2-carbonitriles | Condensation with an amine and cyanide source in water. | Convenient and environmentally friendly route to functionalized pyrrolidines. | researchgate.netacs.org |

| Catalytic Cycloisomerization | Cyclic Compounds | Utilization of a novel catalyst for intramolecular cyclization. | Potential for new catalytic systems and molecular arrangements. | ugent.be |

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, reproducibility, and scalability. The synthesis of organometallic reagents and N-heterocycles has already benefited from these technologies. ethz.chbeilstein-journals.org Given the utility of this compound in synthesizing heterocyclic compounds, its integration into such platforms is a logical and promising future direction.

Automated systems can rapidly screen various reaction conditions, catalysts, and substrates, accelerating the discovery of new transformations and applications. For example, the synthesis of pyrrolidines from this compound could be adapted to a flow reactor, allowing for precise control over reaction parameters and enabling on-demand production. Furthermore, the development of novel systems, such as 3D-printed devices embedded with catalysts, could simplify reaction workups and improve efficiency, making the synthesis of derivatives more accessible for high-throughput screening in drug discovery and materials science. ucl.ac.uk

Potential Applications in Materials Science and Polymer Chemistry as a Monomer or Modifying Agent

While the primary application of this compound has been in the synthesis of small molecules, its structure suggests significant, yet largely unexplored, potential in materials science and polymer chemistry. The presence of two distinct reactive sites—the aldehyde and the alkyl chloride—opens avenues for its use as a functional monomer or a polymer modifying agent.

The aldehyde group can participate in condensation polymerizations, while the alkyl chloride can be used as an initiation site for controlled radical polymerizations or for grafting onto existing polymer backbones via nucleophilic substitution. This could lead to the development of novel polymers with unique properties. For instance, incorporating this sterically hindered, chlorinated building block could influence polymer characteristics such as thermal stability, solubility, and degradability. The synthesis of degradable and chemically recyclable polymers from other functional monomers provides a blueprint for how this compound could contribute to a circular materials economy. rsc.org Future research is needed to explore its polymerization behavior and its ability to modify the properties of commodity and specialty polymers.

Interdisciplinary Research Opportunities Leveraging the Unique Structure of this compound

The unique chemical properties of this compound create a fertile ground for interdisciplinary research. Its application in synthesizing complex heterocyclic scaffolds, such as indolizidines and functionalized pyrrolidines, directly connects synthetic organic chemistry with medicinal chemistry and chemical biology. researchgate.netacs.org Many of these heterocyclic cores are found in biologically active natural products and pharmaceuticals, suggesting that derivatives of this compound could be valuable for creating libraries of compounds for drug discovery programs. researchgate.net

Furthermore, understanding the mechanisms of the complex cascade reactions it undergoes can be enhanced through collaborations between synthetic chemists and computational chemists. ethz.ch Detailed computational studies can provide insights into transition states and reaction pathways, guiding the rational design of more efficient catalysts and processes. The study of its physical and chemical properties may also present opportunities for research in the field of chemical physics. tandfonline.com Such interdisciplinary efforts are crucial for fully realizing the scientific potential of this versatile molecule.

Q & A

Q. Basic Research Focus

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis/purification.

- First Aid : For eye contact, rinse with water for 15 min and seek medical attention (per GHS S26) .

- Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as halogenated waste.

Advanced Consideration : Monitor airborne concentrations via gas chromatography to ensure compliance with OSHA exposure limits (TWA 5 ppm) .

How do steric effects influence the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Focus

The 2,2-dimethyl group creates steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies (using Grignard reagents) show:

- Reactivity Order : Primary amines > secondary amines (due to steric bulk).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Contradictory data exists on thiourea-mediated reactions, where steric effects may favor alternative pathways .

What spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.